molecular formula C15H15NO3S B2739438 Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate CAS No. 866150-10-9

Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate

Cat. No. B2739438
CAS RN: 866150-10-9
M. Wt: 289.35
InChI Key: WOQQDMJTNIIPGY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and molecular weight. Unfortunately, specific physical and chemical properties for “Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate” are not available in the current literature .

Scientific Research Applications

Genotoxic and Carcinogenic Potentials

Thiophene derivatives, including precursors to local anesthetics like articaine, have been investigated for their genotoxic, mutagenic, and carcinogenic potentials. The European REACH legislation scrutinizes these compounds due to potential toxic effects in humans. Studies using in vitro and in silico methodologies have assessed the mutagenic and DNA-damaging effects, with results suggesting that certain derivatives do not show positive responses in Ames tests or DNA damage in Comet assays at tested doses, indicating a possible safe profile under certain conditions (Lepailleur et al., 2014).

Chirality Assignment of Carboxylic Acids

Research into the application of thiophene derivatives for the chirality assignment of carboxylic acids by circular dichroism has been conducted. Specifically, the synthesis and polymerization of phenylacetylenes bearing an amino group have led to the development of probes that can determine the chirality of acids, showcasing the utility of these compounds in analytical chemistry (Yashima et al., 1997).

Antimicrobial and Antifungal Activities

Methyl thiophene carboxylate derivatives have been synthesized and shown to possess potent in vitro antimicrobial and antifungal activities. These findings highlight the potential of these compounds in developing new antimicrobial agents, addressing the need for novel treatments due to rising antibiotic resistance (Bhat, Shalla, & Dongre, 2015).

Cyclization Mechanisms and Chemical Synthesis

Studies on methyl 3-amino-2-thiophene carboxylate have explored its reactions with various agents, revealing insights into cyclization mechanisms and the synthesis of thienopyrimidinones. This research contributes to the broader understanding of thiophene chemistry and its applications in synthesizing complex molecules (Hajjem, Khoud, & Baccar, 2010).

Anticonvulsant Properties

The crystal structures of several anticonvulsant enaminones derived from thiophene have been determined, contributing to our understanding of how structural features relate to anticonvulsant activity. Such studies are crucial for designing more effective seizure treatments (Kubicki, Bassyouni, & Codding, 2000).

Tumor Cell Selectivity

Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes has demonstrated pronounced anti-proliferative activity and tumor cell selectivity, suggesting these compounds as promising candidates for targeted cancer therapy. Their unique mechanism of action, potentially involving the endoplasmic reticulum, offers a novel approach to cancer treatment (Thomas et al., 2017).

properties

IUPAC Name

methyl 4-methyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-10-9-20-14(15(18)19-2)13(10)16-12(17)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQDMJTNIIPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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